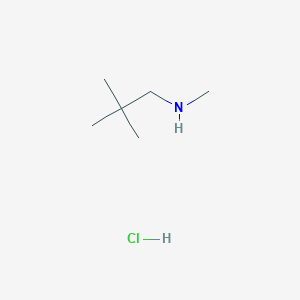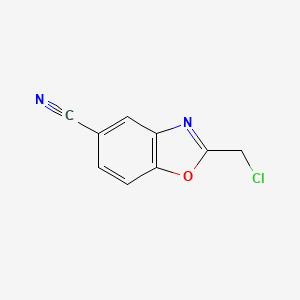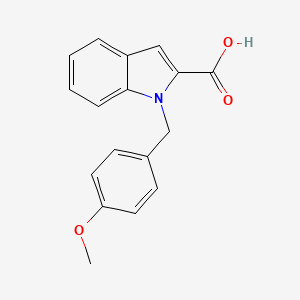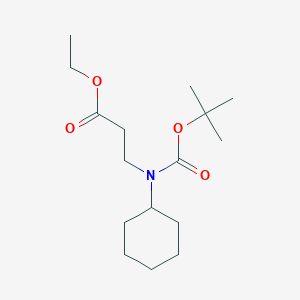
4-氟-1H-吲唑
概述
描述
科学研究应用
4-Fluoro-1H-indazole has a wide range of scientific research applications:
作用机制
Target of Action
4-Fluoro-1H-indazole is a highly conjugated molecule that can coordinate to metal centers such as Ir, Ln, and Eu . This coordination forms either heteroleptic or homoleptic triplet photosensitizers, which have an efficient ligand-to-metal energy transfer process . This suggests that the primary targets of 4-fluoro-1H-indazole are these metal centers.
Mode of Action
The mode of action of 4-fluoro-1H-indazole involves its interaction with these metal centers. The compound coordinates to the metal center, forming a complex that can efficiently transfer energy from the ligand to the metal . This energy transfer process is crucial for the compound’s function as a photosensitizer .
Biochemical Pathways
It is known that compounds containing an indazole fragment have been applied in producing hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . This suggests that 4-fluoro-1H-indazole may affect similar biochemical pathways.
Result of Action
The result of 4-fluoro-1H-indazole’s action is the formation of a complex that can efficiently transfer energy from the ligand to the metal . This energy transfer process is crucial for the compound’s function as a photosensitizer . Additionally, the compound’s fluorine group is electron deficient and can be used to tune the energy gap of the molecule/complex .
Action Environment
The environment can influence the action, efficacy, and stability of 4-fluoro-1H-indazole. For instance, the compound’s ability to form complexes with metal centers may be influenced by the presence and concentration of these metals in the environment . Additionally, the compound’s fluorine group enables intermolecular interactions, including π−π stacking and H−F hydrogen/halogen bonding , which could be influenced by environmental factors.
生化分析
Biochemical Properties
4-Fluoro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes. These interactions are primarily due to the compound’s ability to form hydrogen bonds and π-π stacking interactions with the active sites of these enzymes . Additionally, 4-Fluoro-1H-indazole can act as a ligand for specific receptors, modulating their activity and influencing downstream signaling pathways.
Cellular Effects
4-Fluoro-1H-indazole exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 4-Fluoro-1H-indazole can induce apoptosis by activating caspase enzymes and disrupting mitochondrial function. It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases . Furthermore, 4-Fluoro-1H-indazole can alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of 4-Fluoro-1H-indazole involves its binding interactions with various biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For instance, 4-Fluoro-1H-indazole can inhibit cytochrome P450 enzymes by forming stable complexes with the heme group, preventing substrate binding and subsequent catalysis . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-1H-indazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Fluoro-1H-indazole is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain reactive species . Long-term exposure to 4-Fluoro-1H-indazole can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Fluoro-1H-indazole vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
4-Fluoro-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. Additionally, 4-Fluoro-1H-indazole can influence the activity of key metabolic enzymes, thereby modulating overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Fluoro-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 4-Fluoro-1H-indazole within tissues can vary depending on factors such as tissue perfusion and the presence of specific transporters.
Subcellular Localization
4-Fluoro-1H-indazole exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 4-Fluoro-1H-indazole can accumulate in the mitochondria, where it can exert its effects on mitochondrial function and apoptosis. Additionally, it can localize to the nucleus, influencing gene expression and transcriptional regulation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1H-indazole can be achieved through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another method includes the condensation of ortho-fluorobenzaldehydes or their O-methyloximes with hydrazine . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, have also been employed .
Industrial Production Methods: Industrial production of 4-fluoro-1H-indazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of metal-catalyzed reactions is preferred due to their efficiency and minimal formation of byproducts .
化学反应分析
Types of Reactions: 4-Fluoro-1H-indazole undergoes various chemical reactions, including nucleophilic aromatic substitution, oxidation, and reduction .
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted indazoles, while oxidation and reduction reactions can lead to different functionalized derivatives .
相似化合物的比较
1H-Indazole: Lacks the fluorine substituent, resulting in different reactivity and properties.
2H-Indazole: Another tautomeric form with distinct chemical behavior.
4-Bromo-1H-Indazole: Similar structure but with a bromine substituent instead of fluorine, leading to different reactivity in substitution reactions.
Uniqueness: 4-Fluoro-1H-indazole is unique due to the presence of the fluorine atom, which significantly influences its electronic properties and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
属性
IUPAC Name |
4-fluoro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNDJUBXSVSRQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625971 | |
| Record name | 4-Fluoro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
341-23-1 | |
| Record name | 4-Fluoro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoroindazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-fluoro-1H-indazole interact with lactoperoxidase (LPO) and what are the downstream effects?
A1: 4-fluoro-1H-indazole acts as an inhibitor of bovine milk LPO. [] While the exact mechanism of inhibition wasn't fully elucidated in the study, the research determined Ki values for the interaction, indicating a strong inhibitory effect. [] LPO is an important enzyme with antimicrobial properties, playing a crucial role in the innate immune system. [] Inhibition of LPO can potentially disrupt this defense mechanism, though further research is needed to fully understand the implications.
Q2: What insights do computational studies provide about the properties of 4-fluoro-1H-indazole relevant to its potential as a corrosion inhibitor?
A2: Quantum chemical calculations at the B3LYP/6-31G++(d,p) HF/6-31G++(d,p) levels were used to investigate the corrosion inhibition potential of 4-fluoro-1H-indazole. [] The study calculated various global reactivity parameters, including EHOMO, ELUMO, HOMO-LUMO energy gap (ΔE), chemical hardness, softness, electronegativity, proton affinity, electrophilicity, and nucleophilicity. [] These parameters provide insights into the molecule's reactivity and its potential interaction with metallic surfaces, which are crucial for understanding its possible role in corrosion inhibition.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
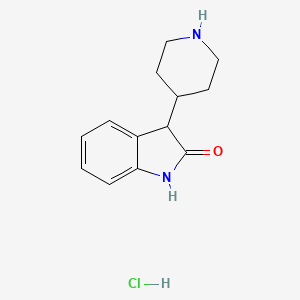


![7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine](/img/structure/B1322353.png)

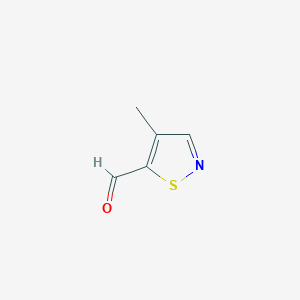
![(3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid](/img/structure/B1322361.png)

![3-(4-Methyl-3-nitro-phenyl)-1H-[1,2,4]triazole](/img/structure/B1322364.png)
